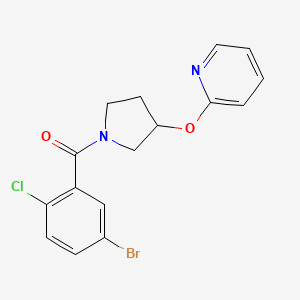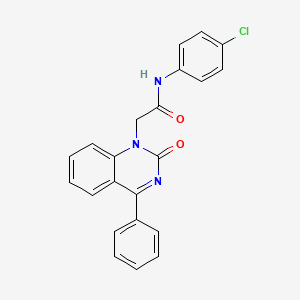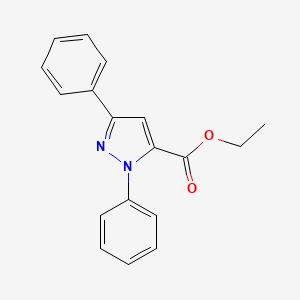
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a urea derivative and is also known as TAK-659. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Property Tuning
One study discusses the formation of hydrogels using a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlighting the role of anions in tuning the gels' physical properties such as morphology and rheology. This research could offer insights into the design of customizable materials for biomedical applications (Lloyd & Steed, 2011).
Catalysis in Organic Synthesis
Another area of research involves the use of urea derivatives as catalysts in organic synthesis. For example, urea has been utilized to catalyze the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing its bifunctional nature to facilitate multiple reaction steps. This method highlights advantages such as good yield and simple purification, contributing to the field of green chemistry (Li et al., 2017).
Antibacterial Compound Synthesis
Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, is another application. Compounds synthesized from precursors reacting with active methylene compounds showed high antibacterial activity, indicating the potential of urea derivatives in creating effective antimicrobial agents (Azab et al., 2013).
Gelation Studies
The gelation properties of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by aqueous solutions of urea have been studied, revealing thixotropic, heat-reversible gels. This study could provide a foundation for developing new materials with potential applications in drug delivery and tissue engineering (Kirschbaum & Wadke, 1976).
Fluorescent Chemosensor Development
The synthesis and evaluation of pyrazoline-benzothiazole derivatives for detecting metal ions highlight the potential of urea derivatives in the creation of fluorescent chemosensors. Such sensors could be used for environmental monitoring or medical diagnostics, demonstrating the versatility of these compounds in various scientific research domains (Asiri et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGGBRKZARIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)
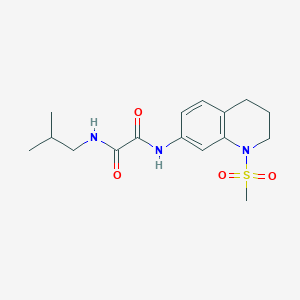
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)
![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)
![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
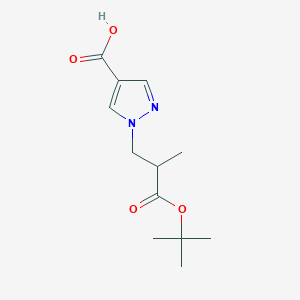
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)
